2,2-Diphenyl-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
105855-53-6 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2,2-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13NOS/c17-14-11-18-15(16-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |
InChI Key |
SXJUCSYTWQYASV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiazolidinone Derivatives
Structural and Conformational Differences
The thiazolidinone ring typically adopts an envelope conformation, with the sulfur atom as the flap . Substituents at C2, C3, and C5 significantly alter this conformation and molecular packing:
- 2-Aryl derivatives (e.g., 2-aryl-1,3-thiazolidin-4-ones from ) : Synthesized via cyclocondensation of benzilic acid derivatives, these compounds feature a single aryl group at C2. Their reduced steric bulk compared to diphenyl substitution may enhance solubility but reduce rigidity .
- 5-Arylidene derivatives (e.g., 5Z-arylidene-2-thioxo-1,3-thiazolidin-4-ones from ) : The arylidene group at C5 introduces planar conjugation, stabilizing the Z-configuration and enhancing interactions with kinases like DYRK1A .
Table 1: Structural and Functional Comparison
Q & A
Q. What are the most reliable synthetic routes for preparing 2,2-Diphenyl-1,3-thiazolidin-4-one, and what experimental conditions optimize yield?
Methodological Answer: The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or through hydrazone-thiazolidinone cyclization. Key reagents include hydrogen peroxide (oxidation) and sodium borohydride (reduction), with reaction conditions requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to minimize side reactions . Yield optimization involves:
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography: Resolves crystal packing and confirms stereochemistry. Use SHELX software for refinement .
- ¹³C NMR: Identifies carbons in the thiazolidinone ring (C-2: ~165 ppm, C-4: ~70 ppm, C-5: ~35 ppm). Substituent effects on chemical shifts can be predicted using empirical equations (δXY = δH + (δX - δH) + (δY - δH)) .
- Mass spectrometry (HRMS): Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?
Methodological Answer:
- Antimicrobial activity: Broth microdilution (MIC/MBC) against S. aureus and E. coli .
- Antioxidant screening: DPPH radical scavenging assay (IC₅₀ calculation) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Comparative standardization: Use identical cell lines, solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin for cytotoxicity).
- Structural validation: Re-analyze compound purity via HPLC and confirm stereochemistry via X-ray crystallography to rule out isomer interference .
- Mechanistic studies: Conduct molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. What strategies are effective for analyzing substituent effects on the thiazolidinone ring’s electronic environment?
Methodological Answer:
- Hammett correlations: Relate ¹³C chemical shifts (C-2 position) to substituent σ values. A strong negative correlation (r = -0.86) indicates electron-withdrawing groups stabilize positive charge at C-2 .
- DFT calculations: Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity toward nucleophiles .
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- QSAR modeling: Train models with datasets of IC₅₀ values and descriptors (logP, polar surface area) to predict activity .
- Pharmacophore mapping: Identify critical features (e.g., hydrogen bond acceptors at C-4) using Schrödinger’s Phase .
- ADMET prediction: Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
